molecular formula C16H13BrN2O2S B2979983 2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 313275-27-3

2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2979983
CAS No.: 313275-27-3
M. Wt: 377.26
InChI Key: QKKDTUSVISWEHP-UHFFFAOYSA-N
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Description

2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide is a chemical compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate halogenating agent.

    Ethoxylation: The ethoxy group is introduced through an etherification reaction using an appropriate ethylating agent.

    Amidation: The final step involves the formation of the benzamide moiety by reacting the brominated and ethoxylated benzothiazole with benzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes precise control of temperature, reaction time, and the use of efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form corresponding amines or thiols.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid.

    Ethoxylation: Ethylating agents such as ethyl iodide or diethyl sulfate.

    Amidation: Benzoyl chloride in the presence of a base like triethylamine.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted benzothiazoles can be formed.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Amines and thiols.

Scientific Research Applications

2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide
  • 2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide

Uniqueness

2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable molecule for various research and industrial applications.

Properties

IUPAC Name

2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O2S/c1-2-21-10-7-8-13-14(9-10)22-16(18-13)19-15(20)11-5-3-4-6-12(11)17/h3-9H,2H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKKDTUSVISWEHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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